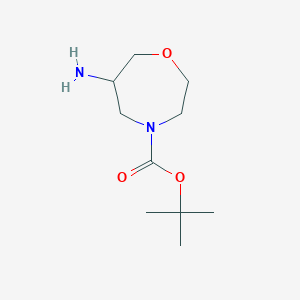

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-amino-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAURBVQLIUTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657102 | |

| Record name | tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170390-54-1 | |

| Record name | tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via Amino Alcohol Precursors

One common approach involves starting from amino alcohols that undergo intramolecular cyclization with appropriate electrophiles to form the 1,4-oxazepane ring. The amino group is typically protected or introduced via substitution reactions.

- Starting materials: 6-amino-1,4-oxazepane precursors or linear amino alcohols.

- Cyclization agents: Carbonyl compounds or activated esters.

- Protecting groups: The tert-butyl ester is introduced using tert-butyl chloroformate or tert-butyl bromoacetate under basic conditions.

This method allows for regioselective ring closure and installation of the tert-butyl carboxylate at the 4-position.

Use of Carbamate Formation and Ring Expansion

Another method involves the formation of carbamate intermediates followed by ring expansion to the oxazepane ring.

- Key step: Reaction of amino alcohols with tert-butyl chloroformate to form carbamates.

- Ring formation: Intramolecular nucleophilic attack leads to the 1,4-oxazepane ring.

- Amino group: Either present from the start or introduced post-ring formation by selective functional group transformations.

This pathway is advantageous for controlling stereochemistry and functional group compatibility.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|

| Amino alcohol synthesis | Standard amino alcohol synthesis protocols | Variable | Starting material preparation |

| Carbamate formation | tert-butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temp | 85-95% | Formation of tert-butyl carbamate |

| Cyclization | Heating or use of dehydrating agents | 70-90% | Intramolecular ring closure |

| Amino group introduction | Nucleophilic substitution or reduction | 60-80% | Depending on precursor used |

| Purification | Silica gel chromatography, recrystallization | - | Ensures compound purity |

Note: The exact yields depend on substrate purity, reaction scale, and specific conditions.

Analytical Characterization

The synthesized this compound is typically characterized by:

- NMR spectroscopy (1H and 13C): To confirm ring formation and substitution pattern.

- Mass spectrometry: To verify molecular weight.

- Chromatography (HPLC or LC-MS): To assess purity.

- IR spectroscopy: To confirm functional groups such as carbamate and amino groups.

Research Findings and Optimization

- Stereochemical control: The choice of starting amino alcohols and reaction conditions allows for control over the stereochemistry of the oxazepane ring, which is critical for biological activity.

- Protecting group stability: The tert-butyl ester is stable under mild acidic and neutral conditions but can be cleaved under strong acid to yield the free acid if needed.

- Scalability: Methods reported in patents demonstrate the feasibility of scale-up with consistent yields and purity, important for pharmaceutical applications.

Summary Table of Preparation Routes

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The oxazepane ring can be reduced to form saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkyl or acyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate serves as a crucial building block in the synthesis of novel pharmaceutical compounds. Its derivatives have been explored for their potential as antitumor agents.

Case Study : A study synthesized derivatives based on this compound, leading to the identification of new antiproliferative agents with IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines. These findings suggest that modifications of the oxazepane structure may enhance biological activity.

Synthesis of Dipeptides

The compound is employed in the synthesis of dipeptides, which are essential in biochemistry and pharmaceuticals.

Methodology : The this compound acts as a starting material for dipeptide synthesis using coupling reagents like N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide. This method yields dipeptides efficiently without requiring additional bases.

Research has focused on the interaction of this compound with biological targets, including enzymes and receptors.

Mechanism of Action : The oxazepane structure allows for hydrogen bonding and other interactions that can modulate biochemical pathways. Studies indicate its potential role as an inhibitor in various enzymatic reactions .

Experimental Procedures

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxazepane ring can interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl 1,4-oxazepane derivatives allows for tailored physicochemical and biological properties. Below is a systematic comparison with key analogs:

Structural Modifications and Physicochemical Properties

Biological Activity

Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (TBAO) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBAO is characterized by a six-membered oxazepane ring containing both nitrogen and oxygen, with a tert-butyl group that enhances its stability and lipophilicity. Its molecular formula is and it has a molecular weight of approximately 216.28 g/mol. The compound's structure contributes to its ability to interact with various biological targets, making it a valuable building block in organic synthesis and drug development .

The biological activity of TBAO is primarily attributed to its ability to modulate neurotransmitter systems. Research indicates that compounds like TBAO exhibit monoamine reuptake inhibitory activity , which is beneficial in treating conditions such as depression and anxiety . The oxazepane structure allows for interactions through hydrogen bonding with enzymes or receptors, influencing various biochemical pathways crucial for therapeutic effects .

Antiproliferative Effects

TBAO has been evaluated for its antiproliferative properties against several cancer cell lines. In studies, it was found to inhibit cancer cell growth effectively, with IC50 values ranging from 1.1 to 4.7 μM across different cell types . This suggests that TBAO could serve as a lead compound for the development of new anticancer agents.

Neuropharmacological Applications

The compound's potential as a therapeutic agent for neurological disorders has been highlighted in various studies. TBAO derivatives have shown promise in addressing conditions such as:

- Depression

- Anxiety Disorders

- Attention Deficit Hyperactivity Disorder (ADHD)

These applications stem from the compound's ability to inhibit the reuptake of monoamines, similar to established antidepressants .

Research Findings and Case Studies

Several studies have explored the biological activity of TBAO and its derivatives:

- Antitumor Activity : A study demonstrated that TBAO derivatives inhibited the proliferation of cancer cells significantly, indicating potential for further development as anticancer drugs .

- Neuropharmacological Studies : Research indicated that TBAO exhibits properties akin to selective serotonin reuptake inhibitors (SSRIs), suggesting its utility in treating mood disorders .

- Synthetic Applications : TBAO serves as an intermediate in synthesizing novel organic compounds, including antitubulin agents that target cancer cell growth pathways .

Comparative Analysis

A comparison with structurally similar compounds highlights TBAO's unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Oxazepane | Contains a tert-butyl group enhancing stability |

| Tert-butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate | Oxazepane | Methyl substitution may alter pharmacokinetics |

| Other oxazepane derivatives | Various | Different functional groups affecting biological activity |

Q & A

Q. What regulatory documentation is required for international shipping of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.